molecular formula C28H49N5O5SSi2 B14057053 N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide

N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide

Cat. No.: B14057053
M. Wt: 624.0 g/mol
InChI Key: FENQMWUCQWLUQM-SSYAZSBWSA-N
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Description

“N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide” is a complex organic compound that features a unique combination of functional groups, including a purine base, a thieno-dioxasilin ring, and a tert-butyldimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide” typically involves multiple steps, including the formation of the thieno-dioxasilin ring, the attachment of the purine base, and the introduction of the tert-butyldimethylsilyl ether group. Each step requires specific reaction conditions, such as the use of strong bases, protecting groups, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions.

Scientific Research Applications

Chemistry

In chemistry, “N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may have potential as a therapeutic agent due to its structural similarity to biologically active molecules. Research could focus on its activity against specific targets, such as enzymes or receptors, and its potential as a drug candidate.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique combination of functional groups makes it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of “N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide” might include other purine derivatives, thieno-dioxasilin compounds, and molecules with tert-butyldimethylsilyl ether groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications and the exploration of new scientific frontiers.

Properties

Molecular Formula

C28H49N5O5SSi2

Molecular Weight

624.0 g/mol

IUPAC Name

N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-[tert-butyl(dimethyl)silyl]oxy-4a,6,7,7a-tetrahydro-4H-thieno[3,2-d][1,3,2]dioxasilin-6-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C28H49N5O5SSi2/c1-16(2)22(34)31-25-30-21-18(23(35)32-25)29-15-33(21)24-20(37-40(12,13)26(3,4)5)19-17(39-24)14-36-41(38-19,27(6,7)8)28(9,10)11/h15-17,19-20,24H,14H2,1-13H3,(H2,30,31,32,34,35)/t17-,19+,20-,24-/m1/s1

InChI Key

FENQMWUCQWLUQM-SSYAZSBWSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]4[C@H](S3)CO[Si](O4)(C(C)(C)C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(S3)CO[Si](O4)(C(C)(C)C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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